2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide
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Overview
Description
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is a biochemical compound with the molecular formula C8H7ClN6O and a molecular weight of 238.63 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a tetrazole ring and a benzohydrazide moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate to form 2-chloro-5-nitrobenzohydrazide. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring, resulting in the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Cyclization Reactions: Formation of the tetrazole ring from the hydrazide intermediate.
Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide and other nucleophiles.
Cyclization Reactions: Typically involve sodium azide and appropriate solvents.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include derivatives with different substituents on the benzene ring and modifications to the tetrazole ring .
Scientific Research Applications
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The tetrazole ring can mimic certain biological molecules, allowing it to bind to active sites and inhibit enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzohydrazide
- 5-(1H-tetrazol-1-yl)benzohydrazide
- 2-chloro-5-(1H-tetrazol-1-yl)benzoic acid
Uniqueness
2-chloro-5-(1H-tetrazol-1-yl)benzohydrazide is unique due to its combination of a chloro-substituted benzene ring and a tetrazole ring. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(tetrazol-1-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN6O/c9-7-2-1-5(15-4-11-13-14-15)3-6(7)8(16)12-10/h1-4H,10H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPQWIRMHPXUIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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